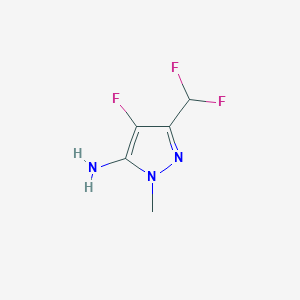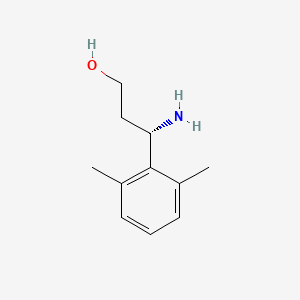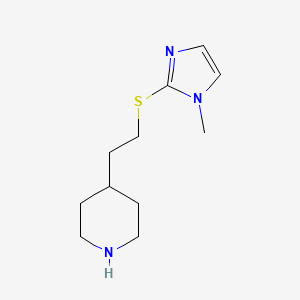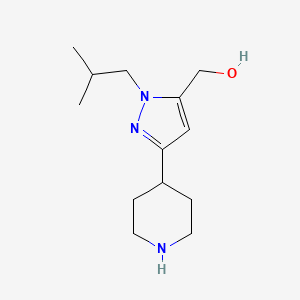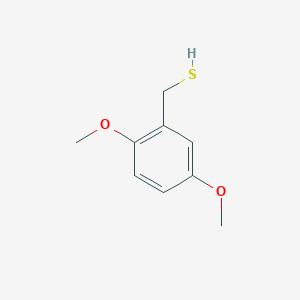
(2,5-Dimethoxyphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12O2S It is characterized by the presence of a methanethiol group attached to a 2,5-dimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methanethiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a thiol reagent under specific conditions. One common method includes the use of zinc powder and acetic acid to reduce 2,5-dimethoxybenzenesulfonic acid to 2,5-dimethoxybenzenethiol . This reaction is carried out under an argon atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Various substituted phenyl derivatives.
Reduction: Reduced thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,5-Dimethoxyphenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s binding affinity and specificity for certain receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a similar functional group but lacking the aromatic ring.
Ethanethiol (C2H5SH): Another thiol with a slightly longer carbon chain.
2,6-Dimethoxyphenol: Similar in structure but with hydroxyl groups instead of a thiol group.
Uniqueness
(2,5-Dimethoxyphenyl)methanethiol is unique due to the combination of its methoxy-substituted aromatic ring and the thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12O2S |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
(2,5-dimethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H12O2S/c1-10-8-3-4-9(11-2)7(5-8)6-12/h3-5,12H,6H2,1-2H3 |
InChI-Schlüssel |
WBNSEILUZPYBLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


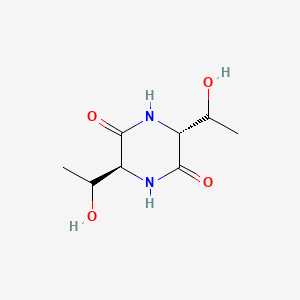
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B13330141.png)
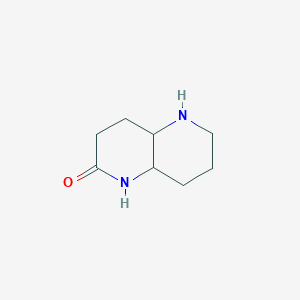
![1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13330150.png)
![3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13330170.png)
![4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol](/img/structure/B13330171.png)
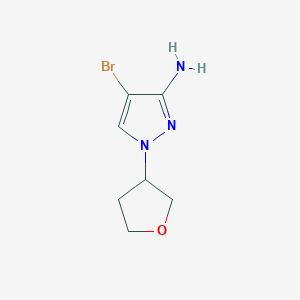
![Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13330183.png)
![tert-Butyl (R)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B13330191.png)
![1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]](/img/structure/B13330194.png)
